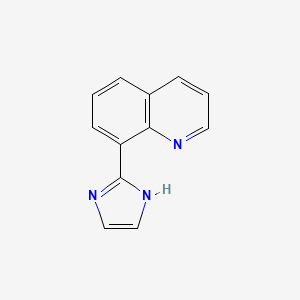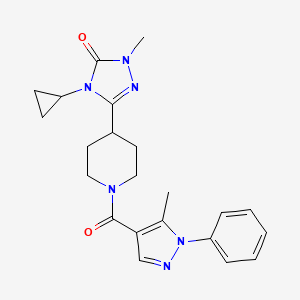
2-(2-Furylmetileno)-3-quinuclidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Furylmethylene)-3-quinuclidinol is an organic compound that features a furan ring and a quinuclidine moiety
Aplicaciones Científicas De Investigación
2-(2-Furylmethylene)-3-quinuclidinol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furylmethylene)-3-quinuclidinol typically involves the condensation of furfural with quinuclidin-3-ol under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of 2-(2-Furylmethylene)-3-quinuclidinol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Furylmethylene)-3-quinuclidinol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Furanones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitro-substituted furans.
Mecanismo De Acción
The mechanism of action of 2-(2-Furylmethylene)-3-quinuclidinol involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the quinuclidine moiety can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Furylmethylamine: Similar structure but lacks the quinuclidine moiety.
3-Quinuclidinone: Contains the quinuclidine moiety but lacks the furan ring.
2-Furylacetic acid: Contains the furan ring but has a different functional group.
Uniqueness
2-(2-Furylmethylene)-3-quinuclidinol is unique due to the combination of the furan ring and quinuclidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.
Propiedades
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9,12,14H,3-6H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIORZKKKSRXHFS-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)
![N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2581209.png)
![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2581215.png)

![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime](/img/structure/B2581218.png)


![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2581222.png)
![3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2581224.png)

![11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-phenoxy-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2581227.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2581228.png)
